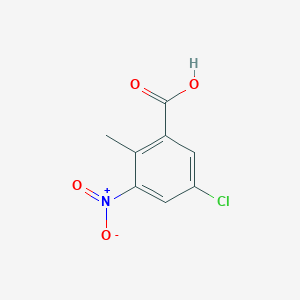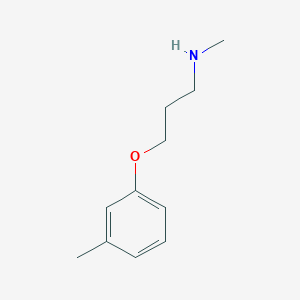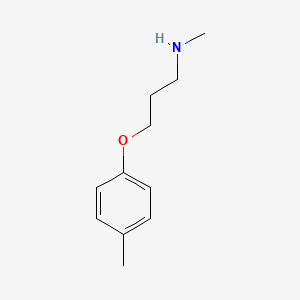
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 . It is a 4-aryl piperidine and has been identified as a useful semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also known to be a precursor in the synthesis of fentanyl, a potent synthetic opioid .
Synthesis Analysis
This compound is one of the precursors used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 secondary amine(s) (aromatic) .Chemical Reactions Analysis
As a precursor in the synthesis of fentanyl, this compound plays a crucial role in the chemical reactions leading to the formation of the opioid. The exact reactions and mechanisms can vary depending on the specific synthesis method used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . The InChI Code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 .Scientific Research Applications
Targeted Protein Degradation
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells. This is a promising approach for treating diseases where certain proteins are known to be harmful when overexpressed or mutated .
Neutron Capture Therapy
Boron-containing compounds like this one are explored for their potential use in neutron capture therapy, a type of cancer treatment that targets cancer cells more selectively than traditional therapies .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of targeted protein degradation .
Mode of Action
It’s known that similar compounds can act as semi-flexible linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
It’s known that similar compounds can be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Pharmacokinetics
It’s known that similar compounds can have varying bioavailability depending on their structure .
Result of Action
It’s known that similar compounds can lead to the degradation of target proteins, which can have various effects depending on the function of the target protein .
Future Directions
Given its role as a precursor in the synthesis of fentanyl, this compound is of significant interest in the context of drug enforcement and regulation . Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .
properties
IUPAC Name |
tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJLMVMSWQJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630935 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | |
CAS RN |
679409-18-8 | |
| Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

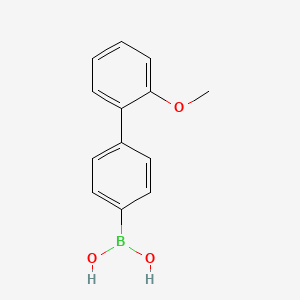
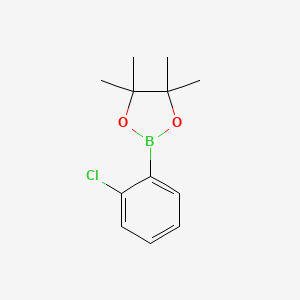
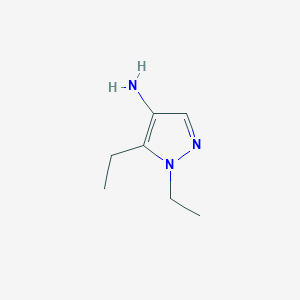
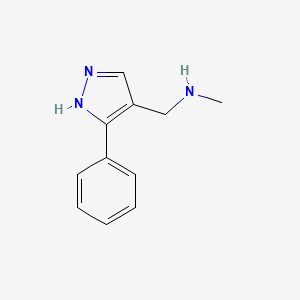
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)

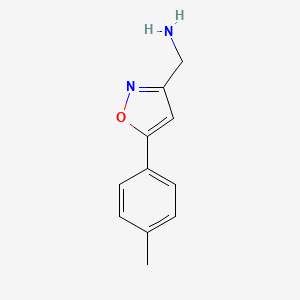
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
